Desvenlafaxine-o-glucuronide

Description

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

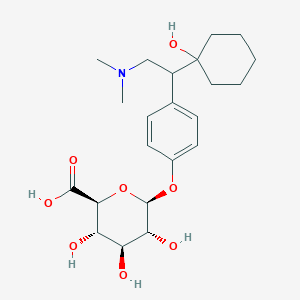

InChI=1S/C22H33NO8/c1-23(2)12-15(22(29)10-4-3-5-11-22)13-6-8-14(9-7-13)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h6-9,15-19,21,24-26,29H,3-5,10-12H2,1-2H3,(H,27,28)/t15?,16-,17-,18+,19-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDOISGIGBUYGA-NMXLZWJASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC(C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3(CCCCC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601343443 |

Source

|

| Record name | Desvenlafaxine-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021933-98-1 |

Source

|

| Record name | Desvenlafaxine-o-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021933981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desvenlafaxine-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESVENLAFAXINE-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68PDXVEFMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-Desmethylvenlafaxine glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Desvenlafaxine-o-glucuronide

Introduction

Desvenlafaxine, the major active metabolite of venlafaxine, is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD).[1][2][3] Unlike its parent compound, which undergoes extensive oxidative metabolism via the cytochrome P450 (CYP) 2D6 enzyme, desvenlafaxine follows a simpler metabolic path.[2][4] The primary route of metabolism for desvenlafaxine is Phase II conjugation, leading to the formation of its O-glucuronide metabolite.[1][5][6][7] This glucuronide conjugate, Desvenlafaxine-o-glucuronide, is a critical component in the drug's pharmacokinetic profile, facilitating its elimination from the body.

This technical guide provides a comprehensive overview of the chemical properties, metabolic formation, and analytical characterization of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep, technical understanding of this key metabolite. We will explore its structure, physicochemical characteristics, stability, and the state-of-the-art methodologies for its quantification, providing both foundational knowledge and practical, field-proven insights.

Chemical Identity and Structure

Nomenclature and Identifiers

The definitive identification of a metabolite is foundational to all subsequent research. This compound is systematically named to reflect its structure as a conjugate of desvenlafaxine and glucuronic acid.

-

IUPAC Name : (2S,3S,4S,5R,6S)-6-[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[8]

-

Common Synonyms : o-Desmethylvenlafaxine-glucuronide, Desvenlafaxine glucuronide[8][9][10]

Molecular Formula and Weight

The addition of the glucuronic acid moiety significantly alters the molecular properties of the parent drug.

Structural Elucidation

This compound is formed via an O-glycosidic bond between the phenolic hydroxyl group of desvenlafaxine and the C1 position of D-glucuronic acid. This conjugation occurs at the only phenolic hydroxyl group available on the parent molecule, making the product structurally unambiguous. This structure can be definitively confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Physicochemical Properties

The process of glucuronidation is a key detoxification pathway designed to increase the water solubility of xenobiotics, thereby facilitating their renal excretion. The physicochemical properties of this compound reflect this biological purpose.

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₃NO₈ | [8][9][10] |

| Molecular Weight | 439.5 g/mol | [8] |

| Computed XLogP3 | -1.2 | [8] |

| Topological Polar Surface Area | 140 Ų | [8] |

Solubility and Partition Coefficient

The parent drug, desvenlafaxine succinate, is described as a white to off-white powder that is soluble in water, with its solubility being pH-dependent.[3][11][12] The octanol:aqueous partition coefficient for desvenlafaxine succinate at pH 7.0 is 0.21.[3][11][12]

The conjugation with glucuronic acid—a highly polar molecule rich in hydroxyl and carboxylic acid groups—dramatically increases the hydrophilicity of the resulting metabolite. This is evidenced by the computed XLogP3 value of -1.2, which indicates a strong preference for the aqueous phase over the lipid phase.[8] This high water solubility is the primary chemical driver for its efficient elimination via the kidneys.

Stability Profile

The stability of a metabolite is a critical consideration for both in vitro and in vivo studies, as well as for the development of analytical standards.

-

Acidic Conditions : The O-glycosidic bond is susceptible to acid-catalyzed hydrolysis. In environments with low pH, the bond can be cleaved, reverting the metabolite back to the parent drug, desvenlafaxine, and glucuronic acid. Stability studies of the parent drug have shown it to be stable under acidic conditions, but the conjugate is expected to be less stable.[13]

-

Basic Conditions : The parent drug shows some degradation under basic hydrolysis.[13] The ester-like glycosidic linkage in the glucuronide is generally more stable to base than to acid, but the overall stability in strong base would need empirical determination.

-

Oxidative Conditions : Forced degradation studies on desvenlafaxine have shown that it is susceptible to oxidation, forming desvenlafaxine N-oxide.[14] The glucuronide metabolite would likely exhibit similar susceptibility at the tertiary amine site.

Metabolic Formation and Pharmacokinetic Significance

The Role of Glucuronidation in Desvenlafaxine Metabolism

Metabolism of desvenlafaxine proceeds primarily through conjugation, a Phase II metabolic reaction.[1][5] This contrasts sharply with its precursor, venlafaxine, which is metabolized to desvenlafaxine by the Phase I enzyme CYP2D6.[4] This minimal reliance on the CYP450 system, particularly the polymorphic CYP2D6, means that desvenlafaxine has a more predictable pharmacokinetic profile and a lower potential for drug-drug interactions compared to many other antidepressants.[1][6][7]

Following oral administration in humans, approximately 19% of the desvenlafaxine dose is excreted in the urine as the O-glucuronide metabolite, while about 45% is excreted as the unchanged parent drug.[5][6][15] In preclinical species such as mice, rats, and dogs, this compound is the most predominantly detected metabolite in plasma and urine.[4][16]

Enzymology: The UGT Isoform Pathway

The formation of this compound is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[4][5] In vitro studies using human liver microsomes and recombinant human UGTs have demonstrated that multiple UGT isoforms are capable of catalyzing this reaction.[4] The specific isoforms likely involved in humans include UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17.[2] The involvement of multiple UGTs contributes to the robustness and efficiency of this metabolic pathway.

Analytical Methodologies for Characterization and Quantification

Accurate quantification of this compound is essential for pharmacokinetic and metabolic studies. The high polarity of the molecule presents unique challenges that are best addressed by advanced chromatographic techniques.

Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV detection is a robust and widely used method for the analysis of desvenlafaxine and can be adapted for its glucuronide metabolite. The key to a successful separation is careful selection of the column and mobile phase to achieve adequate retention and resolution.

Objective: To quantify this compound in a prepared sample.

Methodology:

-

Chromatographic System: An HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., Discovery C18, 250 mm x 4.6 mm, 5 µm). The C18 stationary phase provides the necessary hydrophobicity to retain the analyte from the polar mobile phase.

-

Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (e.g., 50:50 v/v).[17] The pH of the aqueous component is critical and should be controlled; adjusting to pH 3.8 with orthophosphoric acid ensures consistent ionization of the analyte and silanol groups on the column, leading to better peak shape.[17]

-

Flow Rate: 0.7 mL/min.[17]

-

Detection: UV detection at 229 nm, which corresponds to an absorbance maximum for the chromophore in the desvenlafaxine structure.[17]

-

Injection Volume: 20 µL.

-

Quantification: A calibration curve is constructed by injecting known concentrations of a purified this compound standard. The peak area of the analyte is plotted against concentration, and linear regression is applied.

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications, such as measuring metabolite concentrations in plasma or urine, LC-MS/MS is the gold standard due to its unparalleled sensitivity and selectivity.

Objective: To quantify this compound in human plasma.

Methodology:

-

Sample Preparation:

-

To 1 mL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Perform protein precipitation by adding a solvent like acetonitrile. This step is crucial as proteins interfere with the chromatographic system and the ionization source.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC System: A UHPLC system is preferred for faster analysis and better resolution. The column and mobile phase conditions can be similar to the HPLC method but are often optimized for faster gradients.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source is used.[4]

-

Ionization: ESI in positive ion mode is typically effective for this class of compounds.[4]

-

Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecular ion, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable product ion in the third quadrupole. This process provides exceptional selectivity, filtering out noise from the complex biological matrix.

-

Quantification: A calibration curve is prepared by spiking blank plasma with known concentrations of the analyte and internal standard. The ratio of the analyte peak area to the internal standard peak area is used for quantification to correct for any variability in sample preparation and instrument response.

Sources

- 1. Desvenlafaxine succinate for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labeling.pfizer.com [labeling.pfizer.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. pfizermedical.com [pfizermedical.com]

- 6. droracle.ai [droracle.ai]

- 7. pristiq.pfizerpro.com [pristiq.pfizerpro.com]

- 8. This compound | C22H33NO8 | CID 71315801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [drugfuture.com]

- 10. O-DESMETHYLVENLAFAXINE GLUCURONIDE CAS#: [amp.chemicalbook.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. labeling.pfizer.com [labeling.pfizer.com]

- 13. researchgate.net [researchgate.net]

- 14. ijrpc.com [ijrpc.com]

- 15. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jocpr.com [jocpr.com]

A Technical Guide to the Synthesis and Purification of Desvenlafaxine-O-Glucuronide for Research Applications

Abstract

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of Desvenlafaxine-O-glucuronide, a primary metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI), Desvenlafaxine. Access to high-purity this compound is crucial for a range of research applications, including drug metabolism studies, pharmacokinetic and pharmacodynamic assessments, and as an analytical standard. This document explores both chemical and enzymatic synthesis strategies, offering a critical evaluation of each approach. Detailed, step-by-step protocols for a modified Koenigs-Knorr chemical synthesis and an enzymatic synthesis using recombinant UDP-glucuronosyltransferases (UGTs) are presented. Furthermore, a robust purification workflow centered on preparative high-performance liquid chromatography (HPLC) is detailed, followed by guidance on the structural and purity verification of the final product using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking to produce Desvenlalafaxine-O-glucuronide for research purposes.

Introduction: The Significance of this compound in Drug Development

Desvenlafaxine is the major active metabolite of venlafaxine and is primarily eliminated from the body through metabolic processes. The principal pathway of Desvenlafaxine metabolism is glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This process involves the conjugation of glucuronic acid to the phenolic hydroxyl group of Desvenlafaxine, forming this compound. This transformation significantly increases the water solubility of the compound, facilitating its renal excretion.

Understanding the formation and fate of this compound is paramount for several reasons:

-

Pharmacokinetic Profiling: The rate and extent of glucuronidation directly influence the pharmacokinetic profile of Desvenlafaxine, including its half-life and clearance.

-

Drug-Drug Interactions: Co-administered drugs that inhibit or induce UGT enzymes can alter the metabolism of Desvenlafaxine, potentially leading to altered efficacy or adverse effects.

-

Metabolite Activity: While glucuronidation is typically a detoxification pathway, some glucuronide metabolites can retain pharmacological activity or, in some cases, exhibit toxic properties.

-

Regulatory Requirements: Regulatory agencies often require the characterization and safety assessment of major drug metabolites.

Therefore, the availability of pure this compound as a reference standard is essential for the development of bioanalytical methods, conducting in vitro and in vivo studies, and meeting regulatory expectations.

Strategies for the Synthesis of this compound

Two primary strategies exist for the synthesis of drug glucuronides: chemical synthesis and enzymatic synthesis. The choice between these methods depends on factors such as the required scale, the complexity of the aglycone (the parent drug), and the availability of specialized reagents and enzymes.

Chemical Synthesis: The Koenigs-Knorr Reaction and its Modifications

The Koenigs-Knorr reaction is a classical and versatile method for the formation of glycosidic bonds, including the O-glycosidic linkage in this compound.[1][2] The reaction typically involves the coupling of a glycosyl halide donor with an alcohol acceptor in the presence of a promoter, often a heavy metal salt like silver or mercury.[3][4]

Causality Behind the Koenigs-Knorr Approach:

The core principle of the Koenigs-Knorr reaction is the activation of the anomeric carbon of the glucuronic acid derivative to make it susceptible to nucleophilic attack by the phenolic hydroxyl group of Desvenlafaxine. The use of protecting groups on the glucuronic acid moiety is crucial to prevent unwanted side reactions and to control the stereochemistry of the newly formed glycosidic bond. The neighboring group participation of the C2-acetyl group in the glucuronyl donor typically ensures the formation of the desired β-anomer, which is the stereoisomer produced biologically.[5]

Diagram of the Koenigs-Knorr Synthesis Workflow:

Caption: Workflow for the chemical synthesis of this compound.

Advantages of Chemical Synthesis:

-

Scalability: Chemical synthesis is generally more scalable than enzymatic methods, making it suitable for producing larger quantities of the metabolite.

-

Control over Stereochemistry: With appropriate choice of protecting groups and reaction conditions, the stereochemical outcome can be well-controlled.

-

Versatility: The method can be adapted for a wide range of aglycones.

Challenges of Chemical Synthesis:

-

Multi-step Process: The need for protection and deprotection steps can make the overall synthesis lengthy and reduce the overall yield.

-

Harsh Reagents: The use of heavy metal promoters and other potentially hazardous reagents requires careful handling and disposal.

-

Purification Complexity: The reaction mixture can contain byproducts and unreacted starting materials, necessitating careful purification.

Enzymatic Synthesis: Harnessing the Power of Biocatalysis

Enzymatic synthesis offers a more "green" and often more direct route to drug glucuronides by mimicking the biological process. This approach typically utilizes isolated UGT enzymes or whole-cell systems that express these enzymes.[6][7]

Causality Behind the Enzymatic Approach:

UGT enzymes are highly specific catalysts that recognize both the aglycone and the co-substrate, uridine diphosphate glucuronic acid (UDPGA).[8][9] The enzyme facilitates the transfer of the glucuronic acid moiety from UDPGA to the aglycone with high regio- and stereoselectivity, yielding the biologically relevant β-glucuronide.[10] Recombinant UGTs, expressed in systems like insect cells or E. coli, provide a clean and well-defined source of the catalyst.[11] Microbial biotransformation, using fungi or bacteria, can also be employed to produce glucuronide metabolites.[12]

Diagram of the Enzymatic Synthesis Workflow:

Caption: Workflow for the enzymatic synthesis of this compound.

Advantages of Enzymatic Synthesis:

-

High Selectivity: Enzymes typically catalyze reactions with high regio- and stereoselectivity, minimizing the formation of byproducts.

-

Mild Reaction Conditions: Enzymatic reactions are conducted in aqueous buffers at or near physiological pH and temperature, avoiding the need for harsh reagents and protecting groups.

-

Direct Route: The synthesis can often be achieved in a single step.

Challenges of Enzymatic Synthesis:

-

Enzyme Availability and Cost: Recombinant UGTs and the co-substrate UDPGA can be expensive, particularly for large-scale synthesis.

-

Enzyme Stability: Enzymes can be sensitive to reaction conditions and may have limited stability, impacting reaction efficiency.

-

Lower Yields: Enzymatic reactions may sometimes result in lower yields compared to optimized chemical syntheses.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and available reagents.

Protocol 1: Chemical Synthesis via Modified Koenigs-Knorr Reaction

This protocol is adapted from established procedures for the synthesis of phenolic O-glucuronides.[13][14]

Materials:

-

Desvenlafaxine

-

Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (Glucuronyl Bromide Donor)

-

Silver(I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃)

-

Dichloromethane (DCM), anhydrous

-

Molecular sieves (4 Å)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Glycosylation:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Desvenlafaxine (1 equivalent) and freshly activated 4 Å molecular sieves in anhydrous DCM.

-

Stir the suspension for 30 minutes at room temperature.

-

Add the glucuronyl bromide donor (1.2-1.5 equivalents) and the silver salt promoter (2-3 equivalents).

-

Protect the reaction from light and stir vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

-

Work-up:

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the filter cake with DCM.

-

Combine the filtrates and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected glucuronide.

-

-

Deprotection:

-

Dissolve the crude protected glucuronide in methanol.

-

Add a catalytic amount of sodium methoxide or a solution of NaOH in methanol.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS until the deprotection of the acetyl groups is complete.

-

Carefully neutralize the reaction mixture with a dilute acid (e.g., HCl in methanol or acetic acid).

-

Concentrate the mixture under reduced pressure. The resulting crude product will contain this compound and salts.

-

Protocol 2: Enzymatic Synthesis using Recombinant UGTs

This protocol is based on general procedures for in vitro glucuronidation assays.

Materials:

-

Desvenlafaxine

-

Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A9, UGT2B7, UGT2B15 - those known to metabolize Desvenlafaxine)

-

Uridine 5'-diphosphoglucuronic acid trisodium salt (UDPGA)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile, cold

-

Microcentrifuge tubes

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Tris-HCl buffer

-

MgCl₂ (final concentration ~5-10 mM)

-

Recombinant UGT enzyme (concentration as recommended by the supplier)

-

Desvenlafaxine (dissolved in a minimal amount of a suitable solvent like DMSO, final concentration typically in the µM to low mM range)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding UDPGA (final concentration typically 1-5 mM).

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours). The optimal incubation time should be determined empirically.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate the protein.

-

Carefully transfer the supernatant containing the synthesized this compound to a clean tube for purification.

-

Purification of this compound by Preparative HPLC

Due to the polar nature of glucuronide metabolites, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for their purification.[15][16]

Diagram of the Purification Workflow:

Caption: Workflow for the purification and validation of this compound.

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 10 µm particle size)

-

Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate)

-

Mobile Phase B: Acetonitrile or Methanol

-

Fraction collector

-

Lyophilizer

Protocol:

-

Method Development (Analytical Scale):

-

Develop an analytical HPLC method to separate this compound from the parent drug and other impurities.

-

Optimize the gradient elution profile to achieve good resolution. A typical gradient might be from 5% to 95% mobile phase B over 20-30 minutes.

-

-

Scale-up to Preparative HPLC:

-

Based on the optimized analytical method, scale up to the preparative column. The flow rate and injection volume will need to be adjusted according to the column dimensions.

-

Dissolve the crude product in a minimal amount of the initial mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

-

Fraction Collection and Analysis:

-

Collect fractions based on the UV chromatogram, focusing on the peak corresponding to this compound.

-

Analyze the purity of the collected fractions using the analytical HPLC method.

-

-

Pooling and Lyophilization:

-

Pool the fractions that meet the desired purity criteria (e.g., >95%).

-

Remove the organic solvent under reduced pressure.

-

Freeze-dry (lyophilize) the aqueous solution to obtain the pure this compound as a solid.

-

Quantitative Data Summary:

| Parameter | Chemical Synthesis (Typical) | Enzymatic Synthesis (Typical) | Purification (Typical) |

| Starting Material | Desvenlafaxine | Desvenlafaxine | Crude Glucuronide |

| Key Reagents | Glucuronyl Bromide, Ag₂O | Recombinant UGT, UDPGA | Acetonitrile, Water, Formic Acid |

| Reaction Time | 24-48 hours | 1-4 hours | N/A |

| Crude Yield | 30-60% | 10-50% | N/A |

| Final Purity | >95% (after purification) | >95% (after purification) | >95% |

| Overall Yield | 10-30% | 5-25% | >80% (of purified fractions) |

Structural Characterization and Purity Assessment

Confirmation of the identity and purity of the synthesized this compound is a critical final step.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for confirming the molecular weight and obtaining structural information.

-

Molecular Ion: The mass spectrometer will confirm the expected molecular weight of this compound.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) will produce a characteristic fragmentation pattern. The loss of the glucuronic acid moiety (176 Da) is a common fragmentation pathway for glucuronide conjugates.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural elucidation.[18][19]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for both the Desvenlafaxine and the glucuronic acid moieties. The anomeric proton of the β-glucuronide typically appears as a doublet at around 4.5-5.5 ppm.[20]

-

¹³C NMR: The carbon NMR spectrum will confirm the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are invaluable for unambiguously assigning all proton and carbon signals and confirming the point of attachment of the glucuronic acid to the Desvenlafaxine molecule.[21]

Conclusion

The successful synthesis and purification of this compound are achievable through both chemical and enzymatic approaches. Chemical synthesis via the Koenigs-Knorr reaction is a robust method for producing larger quantities, while enzymatic synthesis offers a highly selective and milder alternative. A well-designed preparative HPLC method is essential for obtaining the high-purity material required for research applications. Rigorous analytical characterization by LC-MS/MS and NMR is mandatory to confirm the identity and purity of the final product. This guide provides a solid foundation for researchers to produce this important metabolite, thereby facilitating further investigations into the metabolism and pharmacology of Desvenlafaxine.

References

-

Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. Journal of Agricultural and Food Chemistry. ([Link])

-

Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. ACS Publications. ([Link])

-

Application of 1D and 2D H-NMR in the Structural Elucidation of a N-Glucuronidated Metabolite and Oxidized Metabolites Generate. Ingenta Connect. ([Link])

-

Reactions of Monosaccharides. Chemistry LibreTexts. ([Link])

-

An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. ResearchGate. ([Link])

-

Koenigs–Knorr reaction. Wikipedia. ([Link])

-

Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite. PubMed. ([Link])

-

Corticosteroids 21-glucuronides: Synthesis and complete characterization by H-1 and C-13 NMR. ResearchGate. ([Link])

-

An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. PubMed. ([Link])

-

Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. MDPI. ([Link])

-

Structure Elucidation and NMR. Hypha Discovery. ([Link])

-

Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides. PubMed. ([Link])

-

Preparative HPLC for the Facile Isolation of Drug Glucuronide Conjugates from Crude Extracts of Urine. R Discovery. ([Link])

-

Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide. PubMed. ([Link])

-

Koenigs knorr reaction and mechanism. Slideshare. ([Link])

-

Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. PMC. ([Link])

-

Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. PMC. ([Link])

-

Synthesis of New Sulfated and Glucuronated Metabolites of Dietary Phenolic Compounds Identified in Human Biological Samples. ResearchGate. ([Link])

-

UDP-glucuronosyltransferases. PubMed. ([Link])

-

The Synthesis of O-Glucuronides. ResearchGate. ([Link])

-

Corticosteroids 21-glucuronides: synthesis and complete characterization by (1)H and (13)C NMR. PubMed. ([Link])

-

Glucuronosyltransferase. Wikipedia. ([Link])

-

Glucuronide synthesis. Hypha Discovery. ([Link])

-

Glucuronidations using the Koenigs-Knorr procedure. ResearchGate. ([Link])

-

Enzymatic Synthesis of β-D-Glucuronides in an Enzyme Membrane Reactor. CHIMIA. ([Link])

-

What can I use to purify polar reaction mixtures? Biotage. ([Link])

-

Strategy for Preparative LC Purification. Agilent. ([Link])

-

A novel system to determine activity of individual uridine 5′-diphospho-glucuronosyltransferase (UGT) isoforms: Recombinant UGT-beads. NIH. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. biotage.com [biotage.com]

- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 4. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 10. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. hyphadiscovery.com [hyphadiscovery.com]

- 20. ingentaconnect.com [ingentaconnect.com]

- 21. Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro biosynthesis of Desvenlafaxine-o-glucuronide using liver microsomes.

The in vitro biosynthesis of this compound using human liver microsomes is a robust and essential assay in drug development. It provides critical data on one of the primary clearance pathways for this important SNRI. By following a well-structured protocol with integrated controls, researchers can generate reliable data on the rate and extent of glucuronidation. This information is invaluable for building comprehensive pharmacokinetic models, predicting potential drug-drug interactions, and ultimately supporting the safe and effective clinical use of desvenlafaxine. The minimal reliance of desvenlafaxine on CYP-mediated metabolism, coupled with its efficient clearance via glucuronidation and renal excretion, underscores its predictable pharmacokinetic profile. [3][9]

References

- Impact of polymorphisms in CYP and UGT enzymes and ABC and SLCO1B1 transporters on the pharmacokinetics and safety of desvenlafaxine. (2023-02-02).

- What is the primary metabolic pathway of Pristiq (desvenlafaxine)? (2025-10-22). Dr.Oracle.

- How the Probability and Potential Clinical Significance of Pharmacokinetically Mediated Drug-Drug Interactions Are Assessed in Drug Development: Desvenlafaxine as an Example. (2015-03-19).

- How the Probability and Potential Clinical Significance of Pharmacokinetically Mediated Drug-Drug Interactions Are Assessed in Drug Development: Desvenlafaxine as an Example. (2015-03-19).

- Metabolism Studies of Desvenlafaxine. (2011-07-30). Walsh Medical Media.

- Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update.

- Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: applic

- In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry. PubMed.

- UGT Inhibition, Induction and Phenotyping Assays.

- Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2018-11-26). PubMed.

- Quantitative Analysis of Desvenlafaxine in Plasma using LC-MS/MS with Desvenlafaxine-d10. Benchchem.

- Pharmacometabolomics Approach to Explore Pharmacokinetic Variation and Clinical Characteristics of a Single Dose of Desvenlafaxine in Healthy Volunteers. (2024-10-28). PubMed Central.

- New Assays to Assess Drug-Drug Interactions. (2021-03-08).

- Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. SlidePlayer.

- Study of the optimal temperature for the liver microsomal assay with mice S9 fractions. PubMed.

- Uridine 5′-diphospho-glucronosyltrasferase: Its role in pharmacogenomics and human disease. (2018-05-18).

- An improved assay method for UDP-glucuronyltransferase activity towards 5-hydroxytryptamine and the characteristic properties of the enzyme. Semantic Scholar.

- O- And N-demethylation of Venlafaxine in Vitro by Human Liver Microsomes and by Microsomes From cDNA-transfected Cells: Effect of Metabolic Inhibitors and SSRI Antidepressants. PubMed.

- Improvement of short-term tests for mutagenicity: on the optimal pH for the liver microsomal assay. PubMed.

- 204683Orig1s000. (2012-09-13).

- Desvenlafaxine. PubChem.

- Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials.

- Desvenlafaxine succinate for major depressive disorder. ClinPGx.

- The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652.

- The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments.

- Metabolism of the Isoflavone Derivative Structural Isomers ACF-02 and ACF-03 in Human Liver Microsomes. MDPI.

Sources

- 1. Impact of polymorphisms in CYP and UGT enzymes and ABC and SLCO1B1 transporters on the pharmacokinetics and safety of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. droracle.ai [droracle.ai]

- 4. How the Probability and Potential Clinical Significance of Pharmacokinetically Mediated Drug-Drug Interactions Are Assessed in Drug Development: Desvenlafaxine as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psychiatrist.com [psychiatrist.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update | Springer Nature Experiments [experiments.springernature.com]

- 11. Uridine 5′-diphospho-glucronosyltrasferase: Its role in pharmacogenomics and human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. xenotech.com [xenotech.com]

- 13. criver.com [criver.com]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. Study of the optimal temperature for the liver microsomal assay with mice S9 fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacometabolomics Approach to Explore Pharmacokinetic Variation and Clinical Characteristics of a Single Dose of Desvenlafaxine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Desvenlafaxine-O-Glucuronide Formation by UGT Enzymes

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Senior Application Scientist's Perspective

In the landscape of drug metabolism, the journey of a therapeutic agent through the body is a critical determinant of its efficacy and safety profile. For desvenlafaxine, the major active metabolite of venlafaxine, its metabolic fate is predominantly dictated by a Phase II conjugation reaction: O-glucuronidation. This guide moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of this process, grounded in the principles of enzyme kinetics and bioanalysis. Our focus is to equip you, the research and development professional, with not just the "what" but the "how" and "why" of desvenlafaxine's interaction with the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. The protocols and insights herein are designed to be a self-validating framework for your own investigations into this crucial metabolic pathway.

The Central Role of UGT-Mediated Metabolism in Desvenlafaxine's Pharmacokinetic Profile

Desvenlafaxine's metabolic pathway is a testament to the elegance and efficiency of Phase II metabolism. Unlike its parent compound, venlafaxine, which undergoes significant CYP2D6-mediated metabolism, desvenlafaxine largely bypasses extensive Phase I oxidative metabolism.[1][2] Instead, its primary route of elimination is through conjugation with glucuronic acid, a process that renders the molecule more water-soluble and readily excretable.[1][3][4] This metabolic characteristic is of profound clinical significance, as it reduces the potential for drug-drug interactions (DDIs) often associated with the highly polymorphic CYP450 enzyme system.[1][5]

Approximately 19% of an administered dose of desvenlafaxine is excreted as the desvenlafaxine-O-glucuronide metabolite.[1][5][6] This conjugation reaction is catalyzed by multiple UGT isoforms, a key factor that further minimizes the risk of clinically significant DDIs.[3][5] Should one UGT isoform be inhibited by a co-administered drug, other isoforms can compensate, ensuring the continued clearance of desvenlafaxine.

The Chemical Machinery: Mechanism of O-Glucuronidation

The formation of this compound is a bi-substrate reaction that adheres to a direct SN2-like mechanism.[5] This reaction involves the transfer of a glucuronic acid moiety from the activated donor substrate, uridine 5'-diphosphate-glucuronic acid (UDPGA), to the phenolic hydroxyl group of desvenlafaxine.

The key steps in this enzymatic process are:

-

Binding of Substrates: Both desvenlafaxine and UDPGA bind to the active site of the UGT enzyme.

-

Nucleophilic Attack: The phenolic hydroxyl group of desvenlafaxine, acting as a nucleophile, attacks the anomeric carbon of the glucuronic acid moiety of UDPGA. This attack is facilitated by a basic amino acid residue within the enzyme's active site, which abstracts a proton from the hydroxyl group, thereby increasing its nucleophilicity.

-

Inversion of Stereochemistry: The SN2 reaction mechanism results in an inversion of the stereochemistry at the anomeric carbon of the glucuronic acid, forming a β-D-glucuronide conjugate.

-

Product Release: The products, this compound and uridine diphosphate (UDP), are released from the enzyme's active site.

Human Liver Microsome (HLM) Incubation Assay

This assay provides a more physiologically relevant system to study the overall glucuronidation of desvenlafaxine in a complex mixture of metabolizing enzymes.

Objective: To determine the rate of this compound formation in pooled human liver microsomes.

Step-by-Step Methodology:

The protocol is similar to the recombinant UGT assay, with the following key modifications:

-

Enzyme Source: Use pooled human liver microsomes instead of a single recombinant enzyme. The protein concentration in the incubation should be optimized, typically ranging from 0.25 to 1 mg/mL.

-

Interpretation: The results from this assay will represent the combined activity of all UGT isoforms present in the liver that contribute to desvenlafaxine glucuronidation.

Bioanalytical Methodology: LC-MS/MS Quantification

Accurate and sensitive quantification of desvenlafaxine and its O-glucuronide metabolite is paramount for reliable kinetic analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.

Objective: To develop and validate a robust LC-MS/MS method for the simultaneous quantification of desvenlafaxine and this compound in in vitro incubation samples.

Table 2: Typical LC-MS/MS Parameters for Desvenlafaxine and its O-Glucuronide

| Parameter | Desvenlafaxine | This compound |

| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation (e.g., 5-95% B over 5 min) | Optimized for separation (e.g., 5-95% B over 5 min) |

| Flow Rate | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| MRM Transition (m/z) | Precursor > Product (e.g., 264.2 > 58.1) [1] | Precursor > Product (to be determined) |

| Internal Standard | Structurally similar compound (e.g., venlafaxine-d6) | Stable isotope-labeled glucuronide |

Method Development Considerations:

-

Chromatographic Separation: A gradient elution is typically required to achieve good separation of the more polar glucuronide metabolite from the parent drug and other matrix components.

-

Mass Spectrometric Detection: The multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. The precursor and product ion transitions for both analytes and the internal standard must be optimized.

-

Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

Data Analysis and Interpretation: Unveiling the Kinetics

The data generated from the recombinant UGT assays should be used to determine the Michaelis-Menten kinetic parameters for each isoform.

-

Velocity Calculation: The rate of product formation (velocity, v) is calculated from the peak area ratios of the analyte to the internal standard, using a standard curve.

-

Kinetic Modeling: The velocity data is plotted against the substrate (desvenlafaxine) concentration. Non-linear regression analysis using the Michaelis-Menten equation is then applied to determine the Km (Michaelis constant) and Vmax (maximum reaction velocity).

Michaelis-Menten Equation:

v = (Vmax * [S]) / (Km + [S])

Where:

-

v = reaction velocity

-

Vmax = maximum reaction velocity

-

[S] = substrate concentration

-

Km = Michaelis constant (substrate concentration at which the reaction velocity is half of Vmax)

Conclusion: A Pathway to Predictive Drug Development

A thorough understanding of the UGT-mediated metabolism of desvenlafaxine is not merely an academic exercise; it is a cornerstone of predictive drug development. By elucidating the specific isoforms involved and their kinetic contributions, researchers can anticipate potential drug-drug interactions, understand inter-individual variability in drug response, and ultimately, contribute to the safer and more effective use of this important antidepressant. The methodologies outlined in this guide provide a clear and robust pathway to achieving this critical understanding.

References

- Nichols, A. I., Focht, K., Jiang, Q., Preskorn, S. H., & Kane, C. P. (2011). Pharmacokinetics of venlafaxine extended release 75 mg and desvenlafaxine 50 mg in healthy CYP2D6 extensive and poor metabolizers: a randomized, open-label, two-period, parallel-group, crossover study.

- Bhatt, J., Jangid, A., Venkatesh, G., Subbaiah, G., & Singh, S. (2005). Liquid chromatography–tandem mass spectrometry (LC–MS–MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma.

- DeMaio, W., Kane, C. P., Nichols, A. I., & Jordan, R. (2011). Metabolism Studies of Desvenlafaxine. Journal of Bioequivalence & Bioavailability, 3(7), 151-160.

-

PDR.net. (n.d.). PRISTIQ® (desvenlafaxine succinate) Clinical Pharmacology. Retrieved from [Link]

- Sproule, B., Otton, S. V., & Cheung, S. W. (2008). Desvenlafaxine succinate for major depressive disorder. Drugs of today (Barcelona, Spain : 1998), 44(8), 579–589.

- Patel, P. N., & Javalkar, K. (2011). Desvenlafaxine succinate for major depressive disorder.

- Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The international journal of biochemistry & cell biology, 45(5), 1121–1132.

- Stingl, J. C., Brockmöller, J., & Viviani, R. (2013). Genetic variability of drug-metabolizing enzymes: the dual impact on psychiatric therapy and prevention of drug-induced adverse events. Journal of clinical psychopharmacology, 33(1), 48–67.

- Liu, Z., Wang, L., Chen, H., & Liu, W. (2012). Glucuronidation: driving factors and their impact on glucuronide disposition. Drug metabolism reviews, 44(2), 149–174.

- Court, M. H. (2010). Interindividual variability in hepatic drug glucuronidation: studies into the role of age, sex, enzyme inducers, and genetic polymorphism using the human liver bank as a model system. Drug metabolism reviews, 42(1), 209–224.

- Belanger, A., Pelletier, G., Labrie, F., Barbier, O., & Chouinard, S. (2003). Inactivation of androgens by UDP-glucuronosyltransferase enzymes in humans. Trends in endocrinology and metabolism: TEM, 14(10), 473–479.

- Calleja, S., Zubiaur, P., Ochoa, D., Villapalos-García, G., Mejia-Abril, G., Soria-Chacartegui, P., ... & Abad-Santos, F. (2023). Impact of polymorphisms in CYP and UGT enzymes and ABC and SLCO1B1 transporters on the pharmacokinetics and safety of desvenlafaxine. Frontiers in Pharmacology, 14, 1110460.

- Perry, P. J., & Kuper, P. J. (2012). A comparative review of the pharmacokinetics of venlafaxine and O-desmethylvenlafaxine. The Annals of pharmacotherapy, 46(10), 1367–1375.

Sources

- 1. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academicworks.cuny.edu [academicworks.cuny.edu]

- 3. cdn.ymaws.com [cdn.ymaws.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

A Technical Guide to Identifying UDP-Glucuronosyltransferase Isoforms in Desvenlafaxine Metabolism

Executive Summary

Desvenlafaxine (O-desmethylvenlafaxine), a serotonin-norepinephrine reuptake inhibitor (SNRI), is primarily eliminated through metabolic conjugation, a process critical to its pharmacokinetic profile and potential for drug-drug interactions (DDIs). This guide provides a comprehensive technical overview of the experimental strategies and underlying scientific rationale for identifying the specific UDP-glucuronosyltransferase (UGT) enzyme isoforms responsible for the glucuronidation of Desvenlafaxine. We will detail the established in vitro methodologies, from initial screening with recombinant enzymes to confirmation in complex biological matrices like human liver microsomes (HLM). The central finding from foundational studies is that Desvenlafaxine metabolism is not reliant on a single enzyme but is catalyzed by multiple UGT isoforms, a characteristic that significantly lowers its risk of clinically relevant DDIs.[1] This document serves as a resource for researchers in drug metabolism, pharmacology, and drug development, offering both the theoretical basis and practical protocols for UGT reaction phenotyping.

Foundational Concepts: Desvenlafaxine Metabolism and the UGT Superfamily

The Metabolic Profile of Desvenlafaxine

Understanding a drug's metabolic fate is paramount in development. For Desvenlafaxine, metabolism is relatively straightforward. The primary metabolic pathways are direct conjugation (glucuronidation), minor oxidation, and N-demethylation.[2][3] Approximately 19% of an administered dose is excreted in urine as the O-glucuronide metabolite, with less than 5% excreted as the oxidative metabolite, N,O-didesmethylvenlafaxine.[4] Oxidative metabolism is a minor pathway mediated by the cytochrome P450 enzyme CYP3A4.[4][5] The major route, O-glucuronidation, is a Phase II metabolic reaction catalyzed by UGT enzymes, which covalently link glucuronic acid to the drug, rendering it more water-soluble and readily excretable.[2][6]

The UGT Enzyme Superfamily

The UGTs are a critical family of enzymes, primarily located in the endoplasmic reticulum of cells in the liver and other tissues, that mediate the glucuronidation of countless drugs, xenobiotics, and endogenous compounds.[6][7] In humans, the superfamily is divided into families, with the UGT1A and UGT2B subfamilies being the most significant for drug metabolism.[7][8] Because individual UGT isoforms possess distinct but often overlapping substrate specificities, identifying which enzymes metabolize a new chemical entity is essential for predicting its metabolic clearance and DDI potential.[9][10]

The core principle of UGT reaction phenotyping is to determine the contribution of individual isoforms to the overall metabolism of a drug.[9] This is typically achieved through an integrated approach that utilizes recombinant enzymes and complex systems like human liver microsomes.[9]

Identification of UGT Isoforms in Desvenlafaxine Glucuronidation

In vitro studies have successfully identified the specific UGT isoforms that contribute to the formation of Desvenlafaxine-O-glucuronide. The key finding is that multiple UGTs are capable of this biotransformation.

LC/MS/MS analysis has identified UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17 as the primary isoforms contributing to the O-glucuronidation of Desvenlafaxine.[2][5][11]

This multiplicity of enzymes is clinically significant. When several enzymes can perform the same metabolic step, the inhibition of a single isoform by a co-administered drug is less likely to cause a significant increase in the parent drug's exposure.[1] This reduces the risk of toxicity and supports Desvenlafaxine's favorable DDI profile.[1][3]

The diagram below illustrates the metabolic pathways of Desvenlafaxine.

Experimental Design and Protocols

The identification of the UGTs metabolizing Desvenlafaxine relies on a systematic, multi-step experimental approach. The workflow ensures that findings from a simplified system (recombinant enzymes) are validated in a more physiologically relevant matrix (HLM).

The diagram below outlines the typical experimental workflow for UGT phenotyping.

Protocol 1: Recombinant UGT Isoform Screening

Causality: This initial step is designed to test the activity of a wide range of individual UGT isoforms against the drug substrate in a clean, isolated system. Using commercially available recombinant UGTs (e.g., UGT Supersomes) expressed in insect cells ensures that any observed metabolic activity is attributable solely to the specific isoform being tested.[2]

Methodology:

-

Reagent Preparation:

-

Substrate Stock: Prepare a stock solution of [14C]-Desvenlafaxine in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Mix: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4) containing 5 mM MgCl₂.

-

Cofactor Solution: Prepare a fresh solution of the UGT cofactor, UDP-glucuronic acid (UDPGA), in water. The final concentration in the incubation should be saturating (typically 2-4 mM) to ensure the reaction is not limited by cofactor availability.[12][13]

-

Enzyme Preparations: Obtain a panel of recombinant human UGTs, including at a minimum the major hepatic isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15).[9]

-

-

Incubation Procedure:

-

In separate microcentrifuge tubes for each UGT isoform, combine the reaction buffer and the specific recombinant UGT enzyme preparation (protein concentration typically 0.2-1.0 mg/mL).[14]

-

Pre-incubate the enzyme-buffer mixture for 3-5 minutes at 37°C.

-

Initiate the reaction by adding the [14C]-Desvenlafaxine substrate. Based on published studies, a substrate concentration of 100 µM is appropriate for screening.[2]

-

Immediately following substrate addition, add the UDPGA solution to start the glucuronidation reaction.

-

Incubate the reaction mixture at 37°C for a fixed time period. A 2-hour incubation has been shown to be effective for Desvenlafaxine.[2]

-

Controls: Include two negative controls:

-

An incubation without substrate (Desvenlafaxine).

-

An incubation without the cofactor (UDPGA).

-

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This precipitates the protein and halts enzymatic activity.

-

Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or HPLC vial for analysis.

-

-

Analysis:

-

Analyze the samples using a validated LC/MS/MS method. The method must be capable of separating Desvenlafaxine from its O-glucuronide metabolite.

-

Monitor for the specific mass transition of the this compound. The use of Selected Reaction Monitoring (SRM) mode is crucial for achieving the sensitivity needed, as reaction yields can be low.[2]

-

Protocol 2: Confirmatory Analysis in Human Liver Microsomes (HLM)

Causality: HLM contains a mixture of all major hepatic drug-metabolizing enzymes, including UGTs, in their native membrane environment. This system serves as a more physiologically relevant "self-validating" check on the results from the recombinant screen. If the isoforms identified in Protocol 1 are indeed the major contributors, then robust glucuronidation activity should be observed in HLM.

Methodology:

-

Reagent Preparation:

-

Use the same substrate, buffer, and cofactor solutions as in Protocol 1.

-

Enzyme Preparation: Use pooled human liver microsomes from multiple donors to average out inter-individual variability. Resuspend the HLM in the reaction buffer to a final protein concentration of approximately 1 mg/mL.

-

Positive Control: Prepare a substrate for a known high-activity UGT pathway in HLM, such as p-nitrophenol, to confirm the enzymatic competence of the microsome pool.[2]

-

-

Incubation Procedure:

-

The incubation procedure is identical to that described in Protocol 1, substituting the recombinant UGT enzyme with the HLM preparation.

-

Run a parallel incubation with the positive control substrate (e.g., 50 µM p-nitrophenol) to validate the assay.[2]

-

-

Termination, Processing, and Analysis:

-

Follow the same termination, processing, and LC/MS/MS analysis steps as outlined in Protocol 1.

-

Data Interpretation and Summary

The primary endpoint of these experiments is the qualitative and semi-quantitative identification of active UGT isoforms.

-

Recombinant Screen: A UGT isoform is considered to be involved in Desvenlafaxine metabolism if a distinct peak corresponding to the this compound metabolite is detected in its incubation sample and is absent (or significantly lower) in the negative controls.

-

HLM Confirmation: The detection of a robust this compound peak in the HLM incubation confirms that this pathway is active in the human liver.

The findings from published literature can be summarized as follows:

| Parameter | Finding | Source |

| Metabolic Pathway | O-Glucuronidation | [2] |

| Enzyme Superfamily | UDP-Glucuronosyltransferase (UGT) | [2][11] |

| Contributing Isoforms | UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17 | [2][5][11] |

| Experimental System | Recombinant UGTs and Human Liver Microsomes | [2] |

| Analytical Method | LC/MS/MS | [2] |

Conclusion and Implications for Drug Development

The systematic application of in vitro UGT phenotyping has successfully elucidated the metabolic pathway for Desvenlafaxine glucuronidation. The identification of multiple contributing isoforms—UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17—is a key finding.[2][5][11] This metabolic redundancy provides a strong scientific rationale for the low risk of clinically significant drug-drug interactions involving the UGT pathway.[1] For drug development professionals, this case study underscores the value of conducting thorough UGT reaction phenotyping early in the development process. It not only fulfills regulatory expectations for metabolic characterization but also provides critical data for assessing a drug candidate's safety and interaction potential.[10]

References

- DeMaio W, Kane CP, Nichols AI, Jordan R. (2011). Metabolism Studies of Desvenlafaxine. J Bioequiv Availab, 3, 151-160. [Link: https://www.hilarispublisher.com/open-access/metabolism-studies-of-desvenlafaxine-2155-9929.1000076.pdf]

- Patroneva A, Al-Sukhni M, Alfaro CL, Preskorn SH. (2015). How the Probability and Potential Clinical Significance of Pharmacokinetically Mediated Drug-Drug Interactions Are Assessed in Drug Development: Desvenlafaxine as an Example. Psychiatrist.com. [Link: https://www.psychiatrist.com/jcp/assessment-pharmacokinetic-drug-drug-interactions-drug-development-desvenlafaxine/]

- ResearchGate. (2011). (PDF) Metabolism Studies of Desvenlafaxine. [Link: https://www.researchgate.net/publication/230607994_Metabolism_Studies_of_Desvenlafaxine]

- Calleja S, Zubiaur P, Ochoa D, et al. (2023). Impact of polymorphisms in CYP and UGT enzymes and ABC and SLCO1B1 transporters on the pharmacokinetics and safety of desvenlafaxine. Frontiers in Pharmacology, 14. [Link: https://www.frontiersin.org/articles/10.3389/fphar.2023.1110460/full]

- Thermo Fisher Scientific. (n.d.). Protocol - UGTs, BACULOSOMES® Plus Reagent. [Link: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/BID/manuals/protocol-panvera-ugts-baculosomes-plus-reagent-man0011497.pdf]

- BenchChem. (2025). In vitro assessment of the potential for drug-drug interactions between Desvenlafaxine and other CNS-active agents. BenchChem Technical Support. [Link: https://www.benchchem.com/uploads/7/1/7/8/7178893/in-vitro-assessment-of-the-potential-for-drug-drug-interactions-between-desvenlafaxine-and-other-cns-active-agents.pdf]

- Kilford PJ, Stringer R, Sohal B, Houston JB, Galetin A. (2009). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. Current Protocols in Toxicology. [Link: https://currentprotocols.onlinelibrary.wiley.com/doi/abs/10.1002/0471140856.tx0615s40]

- Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. [Link: https://www.criver.com/products-services/discovery-services/adme-discovery-services/vitro-adme-assays/metabolic-stability-identification/ugt-inhibition-induction-phenotyping-assays]

- Lévesque, E., et al. (2015). Inhibition screening method of microsomal UGTs using the cocktail approach. European Journal of Pharmaceutical Sciences, 71, 44-54. [Link: https://pubmed.ncbi.nlm.nih.gov/25684194/]

- Grosse L, et al. (2007). Glucuronidation as a Mechanism of Intrinsic Drug Resistance in Human Colon Cancer. Molecular Cancer Therapeutics, 6(3), 1073-1081. [Link: https://aacrjournals.

- ClinPGx. (n.d.). Desvenlafaxine. Clinical Pharmacogenetics. [Link: https://clinpgx.com/d/desvenlafaxine/]

- Calleja S, Zubiaur P, Ochoa D, et al. (2023). Impact of polymorphisms in CYP and UGT enzymes and ABC and SLCO1B1 transporters on the pharmacokinetics and safety of desvenlafaxine. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/36817149/]

- U.S. Food and Drug Administration. (2012). Clinical Pharmacology and Biopharmaceutics Reviews for Khedezla (desvenlafaxine). accessdata.fda.gov. [Link: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2013/204683Orig1s000ClinPharmR.pdf]

- Luukkanen L, et al. (2005). Kinetic characterization of the 1A subfamily of recombinant human UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 33(7), 1017-1026. [Link: https://www.researchgate.net/publication/7841751_Kinetic_characterization_of_the_1A_subfamily_of_recombinant_human_UDP-glucuronosyltransferases]

- Rowland A, Miners JO, Mackenzie PI. (2013). Enzyme kinetics of uridine diphosphate glucuronosyltransferases (UGTs). Expert Opinion on Drug Metabolism & Toxicology, 9(11), 1439-1452. [Link: https://pubmed.ncbi.nlm.nih.gov/23883072/]

- Rowland A, Miners JO, Mackenzie PI. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132. [Link: https://pubmed.ncbi.nlm.nih.gov/23500526/]

- Fujiwara R, Nakajima M, Yamanaka H, Katoh M, Yokoi T. (2018). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. Frontiers in Pharmacology, 9. [Link: https://www.frontiersin.org/articles/10.3389/fphar.2018.00996/full]

- XenoTech, LLC. (2023). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube. [Link: https://www.youtube.

Sources

- 1. psychiatrist.com [psychiatrist.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Frontiers | Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases [frontiersin.org]

- 9. In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]

- 10. criver.com [criver.com]

- 11. Impact of polymorphisms in CYP and UGT enzymes and ABC and SLCO1B1 transporters on the pharmacokinetics and safety of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Enzyme kinetics of uridine diphosphate glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Preliminary Spectroscopic Characterization of Desvenlafaxine-O-Glucuronide

This guide provides an in-depth technical overview of the preliminary spectroscopic characterization of Desvenlafaxine-O-glucuronide, a major metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) Desvenlafaxine. The methodologies and interpretations presented herein are grounded in established analytical principles and are intended for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Metabolite Characterization

Desvenlafaxine, the major active metabolite of venlafaxine, is primarily metabolized through Phase II conjugation, specifically O-glucuronidation, with approximately 19% of an administered dose excreted as the glucuronide metabolite.[1][2] Unlike its parent compound, venlafaxine, Desvenlafaxine's metabolism has minimal involvement of the cytochrome P450 (CYP450) enzyme system, particularly CYP2D6.[1][2][3] This metabolic profile reduces the potential for certain drug-drug interactions.[1][4]

The U.S. Food and Drug Administration (FDA) guidance on the safety testing of drug metabolites underscores the importance of characterizing any human metabolite that constitutes greater than 10% of the total drug-related exposure.[5][6] Given that this compound meets this criterion, its thorough characterization is a regulatory expectation and a scientific necessity to fully understand the drug's disposition and safety profile.[7][8][9]

This guide outlines a logical, multi-faceted spectroscopic approach for the unambiguous identification and preliminary characterization of this compound. The synergy of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy provides a self-validating system for structural elucidation.

The Metabolic Pathway: Formation of this compound

Glucuronidation is a major pathway for the detoxification and elimination of xenobiotics.[10][11] In this process, a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) is transferred to the substrate, catalyzed by UDP-glucuronosyltransferases (UGTs).[12] In the case of Desvenlafaxine, the phenolic hydroxyl group serves as the site for O-glucuronidation.

Caption: Metabolic pathway of Desvenlafaxine to its O-glucuronide conjugate.

Experimental Workflow for Spectroscopic Characterization

A systematic workflow is essential for the efficient and accurate characterization of drug metabolites. The following diagram illustrates the proposed experimental sequence.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Sample Preparation and Isolation

For preliminary characterization, this compound can be generated through in vitro incubation of Desvenlafaxine with human liver microsomes in the presence of UDPGA.[13] Alternatively, the metabolite can be isolated from in vivo samples (e.g., urine) from subjects administered Desvenlafaxine.[14] Purification of the metabolite is achieved using High-Performance Liquid Chromatography (HPLC).

Protocol for HPLC Purification:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes.

-

Detection: UV detection at a wavelength determined from the UV spectrum of Desvenlafaxine (typically around 225 nm and 275 nm).

-

Fraction Collection: Collect the peak corresponding to the metabolite, as identified by preliminary LC-MS analysis.

-

Post-Purification: The collected fractions are pooled, and the solvent is removed under vacuum.

Mass Spectrometry (MS) Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for drug metabolite identification due to its high sensitivity and ability to provide molecular weight and structural information.[15][16]

Protocol for LC-MS/MS Analysis:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for Desvenlafaxine and its metabolites.[17]

-

Full Scan MS: Acquire full scan mass spectra to determine the protonated molecular ion [M+H]⁺ of the parent drug and its glucuronide metabolite.

-

Tandem MS (MS/MS): Perform fragmentation of the parent ion to obtain a characteristic fragmentation pattern.

Expected Results and Interpretation:

The molecular weight of Desvenlafaxine is 263.38 g/mol (C16H25NO2).[18] Glucuronidation involves the addition of a glucuronic acid moiety (C6H8O6), which has a mass of 176.12 g/mol . Therefore, the expected mass of this compound is 439.50 g/mol .

| Compound | Chemical Formula | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Interpretation of Fragments |

| Desvenlafaxine | C16H25NO2 | 264.3 | 58.1 | [C3H8N]⁺, characteristic of the dimethylaminoethyl side chain |

| This compound | C22H33NO8 | 440.5 | 264.3, 177.1 | Loss of the glucuronic acid moiety, regenerating the parent drug ion; The glucuronic acid fragment [C6H9O6]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[13][19] For this compound, ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC) are invaluable.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve the purified metabolite in a suitable deuterated solvent, such as methanol-d4 (CD3OD) or water-d2 (D2O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.[14]

-

Experiments:

-

¹H NMR: Provides information on the number and environment of protons.

-

¹³C NMR: Provides information on the carbon skeleton.

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying the point of conjugation.

-

Expected Results and Interpretation:

The key diagnostic feature in the NMR spectra of this compound is the presence of signals corresponding to the glucuronic acid moiety, along with shifts in the signals of the Desvenlafaxine core, particularly around the phenolic ring.

Illustrative ¹H NMR Chemical Shifts (in CD3OD):

| Proton | Desvenlafaxine (ppm) | This compound (ppm) | Interpretation of Shift |

| Aromatic Protons | 6.6 - 7.1 | 6.8 - 7.3 | Downfield shift due to the electron-withdrawing effect of the glucuronide group. |

| Anomeric Proton (H-1') | - | ~4.9 (d, J ≈ 7-8 Hz) | A characteristic doublet for the anomeric proton of a β-glucuronide.[20] |

| Glucuronide Protons (H-2' to H-5') | - | 3.2 - 3.8 | A complex multiplet region corresponding to the other sugar protons. |

An HMBC correlation between the anomeric proton (H-1') of the glucuronic acid and the carbon of the phenolic ring of Desvenlafaxine would provide definitive proof of O-glucuronidation at that position.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[21][22] It can be used to confirm the presence of key functional groups in this compound.

Protocol for IR Analysis:

-

Sample Preparation: The purified metabolite can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.